molecular formula C19H30O3 B15290479 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one

3alpha,4beta-Dihydroxy-5alpha-androstan-17-one

Cat. No.: B15290479
M. Wt: 306.4 g/mol
InChI Key: RFMKWBMPDNCUNR-OIXWSJKVSA-N
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Description

3α,4β-Dihydroxy-5α-androstan-17-one is a steroidal compound characterized by hydroxyl groups at the 3α and 4β positions, a 5α-reduced A/B ring junction, and a ketone at C15. It is synthesized via the oxidation of 5α-3-androsten-17-one (I) with H₂O₂ in formic acid, forming an intermediate epoxide (II) that rearranges to yield the dihydroxy derivative (III) . Crystallographic studies reveal a trans A/B ring junction and a hydrogen-bonded network involving the hydroxyl and carbonyl groups, contributing to its stability . This compound serves as a precursor in steroid synthesis, particularly for 3-hydroxy-5α-2-androstene-4,17-dione (IV), a key intermediate in formestane production .

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3R,4R,5R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-15,17,20,22H,3-10H2,1-2H3/t11-,12-,13-,14-,15+,17+,18+,19-/m0/s1

InChI Key

RFMKWBMPDNCUNR-OIXWSJKVSA-N

Isomeric SMILES

C[C@]12CC[C@H]([C@@H]([C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O

Canonical SMILES

CC12CCC(C(C1CCC3C2CCC4(C3CCC4=O)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one can be achieved through the oxidation of 5alpha-3-androsten-17-one using hydrogen peroxide (H2O2) in formic acid. This reaction yields an epoxide intermediate, which, without isolation, is converted to 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3alpha,4beta-Dihydroxy-5alpha-androstan-17-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone group at the 17 position can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-4beta-hydroxy-5alpha-androstan-17-one.

    Reduction: Formation of 3alpha,4beta-dihydroxy-5alpha-androstan-17-ol.

    Substitution: Formation of 3alpha,4beta-dialkoxy-5alpha-androstan-17-one.

Scientific Research Applications

3alpha,4beta-Dihydroxy-5alpha-androstan-17-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3alpha,4beta-Dihydroxy-5alpha-androstan-17-one involves its interaction with specific molecular targets and pathways. It acts as a modulator of the GABAA receptor, exhibiting neurosteroid activity. This interaction enhances the inhibitory effects of GABA, leading to potential anticonvulsant and anxiolytic effects . Additionally, it may influence androgenic pathways by acting as a weak androgen or as a metabolite in the biosynthesis of other androgens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereoisomeric Variations

3β,4β-Dihydroxy-5α-Androstan-17-One
  • Structural Differences : The hydroxyl groups at positions 3β and 4β (vs. 3α and 4β in the target compound) alter hydrogen-bonding patterns and steric interactions.
  • Synthesis : Produced via sodium borohydride reduction of trifluoroacetic acid-treated intermediates .
  • Activity : The β-configuration at C3 may reduce affinity for enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) compared to the α-configuration .
5α- vs. 5β-Diacetate Epimers
  • Structural Differences : The 5β-epimer exhibits a rare hexagonal crystal structure with shorter bond lengths in the 3α,4β-acetoxy groups, unlike the 5α-epimer’s conventional packing .
  • Solubility : The 5β-epimer’s clathrate behavior (solvent-accessible volume: 358 ų) enhances solubility in polar solvents .
3β-Peptido-3α-Hydroxy-5α-Androstan-17-One Derivatives
  • Structural Modifications : Peptidic side chains at C3β improve inhibition of type 3 17β-HSD, a key enzyme in testosterone biosynthesis.
  • Activity: Compound 42 (3β-(N-heptanoyl-L-phenylalanine-L-leucine-aminomethyl)-3α-hydroxy-5α-androstan-17-one) exhibits an IC₅₀ of 227 nM, twice as potent as the natural substrate Δ⁴-dione .
  • Selectivity: Reduced androgenicity in Shionogi cell proliferation assays (≤0.1 μM) suggests minimized off-target effects .

Functional Group Modifications

Amino-Substituted Derivatives
  • Examples: 3α-Hydroxy-4β-(phenylmethylamino)-5α-androstan-17-one (5h) and 4β-(1-pyrrolidinyl) analogues (5c–5g) .
  • Properties :
    • Melting points range from 116°C to 296°C, reflecting varied stability .
    • IR spectra show N–H stretching (3422–3496 cm⁻¹), confirming amine incorporation .
Oxa-Substituted Analogues
  • Examples : 17β-Hydroxy-2-oxa-5α-androstan-3-one and 4-oxa derivatives .
  • Impact : The oxa group (oxygen substitution) alters electronic properties, enhancing resistance to metabolic degradation .

Diol and Ketone Variants

5α-Androstane-3α,17β-Diol
  • Structural Difference : Replaces the C17 ketone with a 17β-hydroxyl group.
  • Activity : A key intermediate in androgen biosynthesis, formed via 5α-pregnane-3α,17α-diol-20-one in wallaby testes .
2α,3α-Epithio-5α-Androstan-17β-Ol
  • Modification : Epithio group at C2α/C3α confers antiestrogenic activity.
  • Application : Inhibits growth of pregnancy-dependent mammary tumors (TPDMT-4) at 50–500 μg doses .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents Key Properties/Activity References
3α,4β-Dihydroxy-5α-androstan-17-one 3α-OH, 4β-OH, C17=O Precursor for formestane synthesis
3β,4β-Dihydroxy-5α-androstan-17-one 3β-OH, 4β-OH, C17=O Sodium borohydride reduction product
5β-Diacetate epimer 3α-OAc, 4β-OAc, 5β-CH₃ Hexagonal crystal structure
3β-Peptido-3α-hydroxy derivative (42) 3β-peptide chain, 3α-OH, C17=O IC₅₀ = 227 nM (17β-HSD3 inhibition)
4β-Amino derivatives (5h, 5i) 4β-NH-R, 3α-OH, C17=O Melting points: 182–227°C
5α-Androstane-3α,17β-diol 3α-OH, 17β-OH Androgen biosynthesis intermediate

Research Findings and Implications

  • Structural Insights : The 5β-epimer’s clathrate behavior suggests utility in drug formulation for enhanced solubility .
  • Stereochemical Sensitivity : The α/β configuration of hydroxyl groups critically influences enzyme binding and metabolic stability .

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